molecular formula C30H23N3O3S2 B2398776 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide CAS No. 864859-46-1

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide

Katalognummer B2398776
CAS-Nummer: 864859-46-1
Molekulargewicht: 537.65
InChI-Schlüssel: UHPDKBUKUZSSOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives were determined by their C, H, and N analysis .

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide is part of a broader class of compounds studied for their structure-activity relationships, particularly as inhibitors of PI3Kα and mTOR. Such compounds are investigated for their metabolic stability and efficacy, with modifications made to enhance their stability and reduce metabolic deacetylation (Stec et al., 2011).

Synthesis Methods

Research into the synthesis of related benzo[d]thiazol-2-yl compounds includes the development of regioselective oxidative C–H functionalization methods. This has led to the efficient creation of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, demonstrating a broad substrate scope and streamlined product purification (Mariappan et al., 2016).

Antimicrobial Activity

Compounds similar to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide have been explored for their antimicrobial potential. For instance, various sulphonamide derivatives with the benzo[d]thiazol moiety have shown promising antimicrobial activities, supported by computational calculations (Fahim & Ismael, 2019).

Molecular Docking and In Vitro Screening

The molecular docking and in vitro screening of similar compounds have been conducted to understand their binding energies and potential biological activities. These studies help in determining the potential therapeutic applications of such compounds (Flefel et al., 2018).

Synthesis of Pyridine and Pyrimidine Derivatives

Research has been done on the synthesis of pyridine and pyrimidine rings incorporating the benzothiazole moiety. Such studies are crucial for developing novel compounds with potential pharmacological applications (Mohamed, Abdulaziz, & Fadda, 2013).

Anticancer Activity

There's significant interest in studying compounds with the benzo[d]thiazol moiety for their anticancer properties. Investigations into their structural characteristics and potential efficacy against cancer cell lines form a critical area of research (Rao, Rao, & Prasad, 2018).

Antimalarial Sulfonamides as COVID-19 Drugs

The antimalarial properties of certain sulfonamides, containing benzo[d]thiazol, have also been explored in the context of potential COVID-19 treatments. This involves both in vitro antimalarial activity assessments and molecular docking studies (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-benzoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O3S2/c1-18(34)33-16-15-22-25(17-33)38-30(26(22)29-31-23-9-5-6-10-24(23)37-29)32-28(36)21-13-11-20(12-14-21)27(35)19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPDKBUKUZSSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.